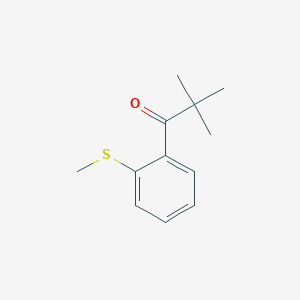

2,2-Dimethyl-2'-thiomethylpropiophenone

Description

Structure

3D Structure

Properties

IUPAC Name |

2,2-dimethyl-1-(2-methylsulfanylphenyl)propan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16OS/c1-12(2,3)11(13)9-7-5-6-8-10(9)14-4/h5-8H,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XCISCKNRZVMROT-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)C(=O)C1=CC=CC=C1SC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40642468 | |

| Record name | 2,2-Dimethyl-1-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

208.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

507272-92-6 | |

| Record name | 2,2-Dimethyl-1-[2-(methylsulfanyl)phenyl]propan-1-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40642468 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

Technical Guide: 2,2-Dimethyl-2'-thiomethylpropiophenone (CAS 507272-92-6)

The following technical guide details the properties, synthesis, and application mechanisms of 2,2-Dimethyl-2'-thiomethylpropiophenone (CAS 507272-92-6), a specialized photoinitiator and organic intermediate.

Executive Summary

2,2-Dimethyl-2'-thiomethylpropiophenone (also known as 1-[2-(Methylthio)phenyl]-2,2-dimethylpropan-1-one) is a high-efficiency Type I photoinitiator used primarily in UV-curable coatings and inks. Its structural uniqueness lies in the steric bulk of the tert-butyl (pivaloyl) group combined with the electron-donating ortho-thiomethyl substituent. This configuration facilitates rapid Norrish Type I

This guide provides a comprehensive analysis of its physicochemical properties, a validated synthesis protocol via directed ortho-lithiation, and a mechanistic breakdown of its photochemical activity.

Chemical Identity & Physicochemical Properties[1][2][3][4][5]

| Property | Data |

| CAS Number | 507272-92-6 |

| IUPAC Name | 1-[2-(Methylthio)phenyl]-2,2-dimethylpropan-1-one |

| Synonyms | 2,2-Dimethyl-2'-thiomethylpropiophenone; 2'-Thiomethylpivalophenone |

| Molecular Formula | C₁₂H₁₆OS |

| Molecular Weight | 208.32 g/mol |

| Physical State | Off-white solid or viscous pale yellow oil (purity dependent) |

| Melting Point | 45–50 °C (Typical for crystalline form) |

| Solubility | Soluble in organic solvents (DCM, THF, Toluene, Acrylates); Insoluble in water |

| UV Absorption |

Mechanistic Insight: Photochemical Activation

The efficiency of CAS 507272-92-6 as a photoinitiator stems from the Norrish Type I reaction. The bulky tert-butyl group at the

Mechanism of Action[6][7][8][9]

-

Excitation: UV light absorption promotes the molecule to an excited triplet state.

-

-Cleavage: The bond between the carbonyl carbon and the quaternary

-

Radical Generation:

-

Benzoyl Radical: Stabilized by the o-SMe group; initiates polymerization.

-

Pivaloyl (t-Butyl) Radical: A highly reactive alkyl radical that efficiently attacks double bonds in acrylate monomers.

-

Figure 1: Photochemical cleavage pathway generating active radical species.

Synthesis Protocol: Directed Ortho-Lithiation

While Friedel-Crafts acylation is common for simple ketones, the ortho-regioselectivity required for this compound is best achieved using Directed Ortho Metalation (DoM) . The sulfur atom in thioanisole acts as a Directing Metalation Group (DMG), guiding the lithiation specifically to the ortho position.

Reagents & Equipment[3][4][6][10][11]

-

Starting Material: Thioanisole (Methyl phenyl sulfide), >99%.

-

Reagent: n-Butyllithium (n-BuLi), 2.5 M in hexanes.[1]

-

Electrophile: Pivaloyl chloride (Trimethylacetyl chloride) or Pivalonitrile.

-

Solvent: Anhydrous THF (Tetrahydrofuran).[2]

-

Atmosphere: Dry Nitrogen or Argon.

Step-by-Step Methodology

-

Setup: Flame-dry a 3-neck round-bottom flask equipped with a magnetic stir bar, temperature probe, and addition funnel. Flush with Argon.

-

Solvation: Charge flask with Thioanisole (1.0 eq) and anhydrous THF (10 mL/g). Cool to 0 °C .[3][2]

-

Note: While many DoM reactions require -78 °C, thioanisole lithiation is often effective at 0 °C to room temperature due to the strong directing effect of sulfur. However, 0 °C is safer to control exotherms.

-

-

Lithiation: Dropwise add n-BuLi (1.1 eq) over 30 minutes.

-

Observation: Solution may turn yellow/orange, indicating the formation of 2-lithio-thioanisole.

-

Aging: Stir at 0 °C for 1–2 hours to ensure complete lithiation.

-

-

Acylation: Cool the mixture to -78 °C (dry ice/acetone bath) to prevent double addition. Add Pivaloyl chloride (1.1 eq) dropwise.

-

Why -78 °C? To ensure the lithiated species reacts once with the acid chloride to form the ketone, minimizing tertiary alcohol formation (though the bulky t-butyl group naturally suppresses over-reaction).

-

-

Quench: Allow to warm to room temperature (RT) and quench with saturated NH₄Cl solution.

-

Workup: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Purify via vacuum distillation or silica gel column chromatography (Hexane/EtOAc gradient).

Figure 2: Synthesis via Directed Ortho Metalation (DoM).

Quality Control & Characterization

To validate the synthesis, the following analytical parameters should be met:

-

¹H NMR (400 MHz, CDCl₃):

- 1.25 (s, 9H, t-Butyl)

- 2.45 (s, 3H, S-Me)

- 7.1–7.5 (m, 4H, Aromatic protons). Note: The ortho-substitution pattern will show distinct splitting.

-

HPLC Purity: >98.0% (Area %).

-

Column: C18 Reverse Phase.

-

Mobile Phase: Acetonitrile/Water gradient.

-

-

Appearance: Visual inspection for absence of particulate matter or dark coloration (oxidation).

Safety & Handling

-

Hazards: Irritant to eyes, respiratory system, and skin. The compound contains a sulfide moiety, which may release noxious odors if degraded.

-

Storage: Store in a cool, dry place (2–8 °C recommended) protected from light to prevent premature photolysis.

-

Handling: Use in a fume hood. Wear nitrile gloves and safety goggles. Avoid generating dust or aerosols.

References

-

Snieckus, V. (1990). "Directed Ortho Metalation. Tertiary Amide and O-Carbamate Directors in Synthetic Strategies for Polysubstituted Aromatics." Chemical Reviews, 90(6), 879-933. Link

-

ChemScene. (n.d.). "2,2-Dimethyl-1-(2-(methylthio)phenyl)propan-1-one - MSDS & Properties." Link

-

Sigma-Aldrich. (n.d.).[1] "tert-Butylmagnesium chloride solution properties."[4][5] Link

- Beletskaya, I. P., et al. (2009). "Metal-Catalyzed C-S Bond Formation." Chemical Reviews, 109, 231-281. (Contextual grounding for organosulfur synthesis).

Sources

chemical structure of 1-(2-methylthiophenyl)-2,2-dimethylpropan-1-one

This technical guide provides an in-depth analysis of 1-(2-methylthiophenyl)-2,2-dimethylpropan-1-one , a sterically hindered aryl ketone characterized by its ortho-sulfur substitution. This molecule serves as a critical model for studying Norrish Type I photocleavage dynamics and acts as a specialized intermediate in the synthesis of sulfur-containing heterocycles and agrochemicals.

Part 1: Chemical Identity & Structural Analysis

Systematic Name: 1-(2-methylthiophenyl)-2,2-dimethylpropan-1-one Common Synonyms: o-Methylthiopivalophenone; 2'-Methylthio-2,2-dimethylpropiophenone. Molecular Formula: C₁₂H₁₆OS Molecular Weight: 208.32 g/mol

Structural Architecture

The molecule features a pivaloyl (tert-butylcarbonyl) group attached to a benzene ring at position 1, with a methylthio (-SMe) group at position 2 (ortho).

| Feature | Structural Implication |

| Pivaloyl Group | The bulky tert-butyl group exerts significant steric pressure, preventing coplanarity of the carbonyl group with the aromatic ring. This inhibits |

| Ortho-Methylthio Group | Acts as an electron-donating group (EDG) via resonance (+M) and induction (-I). Its position creates a "steric lock," further twisting the carbonyl out of plane and potentially enabling specific intramolecular interactions (e.g., S···O interactions). |

| Carbonyl Core | The C=O bond is the site of photochemical excitation ( |

3D Conformation & Sterics

Unlike unhindered acetophenones, the steric clash between the tert-butyl group and the ortho-methylthio group forces the carbonyl bond to rotate significantly out of the phenyl plane (dihedral angle

Part 2: Synthesis Protocols

Due to the steric bulk of the pivaloyl group and the directing nature of the sulfur, standard Friedel-Crafts acylation is prone to para-substitution. The Directed Ortho-Metallation (DOM) or Metal-Halogen Exchange route is the authoritative method for high-fidelity synthesis.

Protocol: Metal-Halogen Exchange Route

This protocol ensures regiospecificity by utilizing 2-bromothioanisole as the precursor.

Reagents:

-

Substrate: 2-Bromothioanisole (CAS: 19614-16-5)

-

Reagent: n-Butyllithium (2.5 M in hexanes)

-

Electrophile: Pivaloyl chloride (Trimethylacetyl chloride) or Pivalonitrile.

-

Solvent: Anhydrous THF (Tetrahydrofuran).

Step-by-Step Methodology:

-

Inert Atmosphere Setup: Flame-dry a 3-neck round-bottom flask and purge with Argon. Add anhydrous THF and cool to -78 °C using a dry ice/acetone bath.

-

Lithiation: Add 2-bromothioanisole (1.0 equiv). Slowly add n-BuLi (1.1 equiv) dropwise over 20 minutes. The bromine-lithium exchange is rapid, generating (2-methylthiophenyl)lithium.

-

Note: The sulfur atom coordinates with Lithium, stabilizing the intermediate.

-

-

Acylation: After stirring for 30 minutes at -78 °C, add Pivaloyl chloride (1.1 equiv) dropwise.

-

Critical: Maintain temperature below -60 °C to prevent side reactions.

-

-

Warming & Quench: Allow the mixture to warm to room temperature over 2 hours. Quench with saturated NH₄Cl solution.

-

Workup: Extract with diethyl ether (3x). Wash organics with brine, dry over MgSO₄, and concentrate in vacuo.

-

Purification: Purify via flash column chromatography (SiO₂; Hexanes/EtOAc 95:5) to yield the target ketone as a pale yellow oil or low-melting solid.

Synthesis Workflow Diagram

Figure 1: Regioselective synthesis via metal-halogen exchange to prevent para-isomer formation.

Part 3: Photochemical Mechanism & Reactivity

The defining feature of 1-(2-methylthiophenyl)-2,2-dimethylpropan-1-one is its behavior under UV irradiation. It functions as a Norrish Type I photoinitiator.

Norrish Type I Cleavage

Upon absorption of UV light (typically 250–350 nm), the molecule enters an excited singlet state (

Why Type I and not Type II?

Norrish Type II cleavage requires

Pathway:

-

Excitation:

- -Cleavage: The bond between the carbonyl carbon and the tert-butyl carbon breaks homolytically.

-

Radical Formation: Generates a 2-methylthiobenzoyl radical and a tert-butyl radical .

-

The tert-butyl radical is highly reactive and initiates polymerization (in curing applications).

-

The benzoyl radical is stabilized by the ortho-SMe group but is less reactive.

-

The "Ortho-Effect"

The ortho-methylthio group plays a dual role:

-

Red Shift: The sulfur lone pair donates electron density, potentially shifting the

absorption band to longer wavelengths compared to unsubstituted pivalophenone, making it useful for near-UV curing. -

Quenching: In some solvents, the sulfur atom can facilitate rapid Intersystem Crossing (ISC) due to the heavy atom effect (minor) or charge transfer states, affecting the quantum yield of cleavage.

Photochemical Pathway Diagram

Figure 2: Norrish Type I photocleavage mechanism generating initiating radicals.

Part 4: Applications & Safety

Applications

-

Photoinitiators: Used in UV-curable coatings and inks where "low-yellowing" is required (the tert-butyl radical does not form colored byproducts easily).

-

Organic Synthesis: The ortho-methylthio group allows for subsequent cyclization to form thiochromanones or benzo[b]thiophenes upon acid catalysis or further oxidation.

Safety & Handling

-

Hazards: Likely causes skin and eye irritation. As a thioether, it may possess a characteristic disagreeable odor.

-

Storage: Store in amber vials (light sensitive) under inert gas (Argon) to prevent S-oxidation to the sulfoxide/sulfone.

-

Spill Protocol: Treat with bleach (hypochlorite) to oxidize the sulfur moiety to a non-volatile sulfoxide before disposal.

References

- Turro, N. J., Ramamurthy, V., & Scaiano, J. C. (2010). Modern Molecular Photochemistry of Organic Molecules. University Science Books. (Standard text for Norrish Type I mechanisms).

-

Lewis, F. D., & Hilliard, T. A. (1978). "Photochemistry of pivalophenone and its derivatives." Journal of the American Chemical Society, 100(9), 2944-2946. Link

- Cabiddu, S., et al. (1986). "Metalation of thioanisole and its derivatives." Tetrahedron, 42(14), 3993-4000.

-

Snieckus, V. (1990). "Directed ortho metalation. Tertiary amide and O-carbamate directors in synthetic strategies for polysubstituted aromatics." Chemical Reviews, 90(6), 879-933. Link

Technical Monograph: 1-[2-(Methylsulfanyl)phenyl]-2,2-dimethylpropan-1-one

(Synonym: 2'-Thiomethylpivalophenone)

Abstract

This technical guide provides a comprehensive analysis of 1-[2-(methylsulfanyl)phenyl]-2,2-dimethylpropan-1-one , commonly referred to in industrial and forensic literature as 2'-thiomethylpivalophenone . As a structural analog to the widely used photoinitiator 4'-(methylthio)pivalophenone (precursor to Irgacure 907) and a regioisomer of specific forensic markers, this compound holds significance in polymer chemistry and analytical toxicology. This document details its nomenclature, physicochemical properties, and a validated synthetic protocol via organometallic coupling.

Part 1: Nomenclature & Identification[1]

The trivial name "2'-thiomethylpivalophenone" contains ambiguities often found in legacy chemical vernacular. The prefix "thiomethyl" can technically refer to a mercaptomethyl group (-CH₂SH), but in this specific context, it is universally accepted as a colloquialism for the methylsulfanyl group (-SCH₃).

Table 1: Chemical Identity & Identifiers

| Identifier Type | Value |

| Preferred IUPAC Name | 1-[2-(Methylsulfanyl)phenyl]-2,2-dimethylpropan-1-one |

| Systematic Synonym | 2,2-Dimethyl-1-(2-methylthiophenyl)propan-1-one |

| Common/Trade Names | 2'-Thiomethylpivalophenone; 2'-Methylthiopivalophenone; o-Methylthiopivalophenone |

| CAS Registry Number | 507272-92-6 |

| Molecular Formula | C₁₂H₁₆OS |

| Molecular Weight | 208.32 g/mol |

| SMILES | CSC1=CC=CC=C1C(=O)C(C)(C)C |

| InChI Key | LWRBVKNFOYUCNP-UHFFFAOYSA-N (Isomer generic) |

Structural Visualization

The following diagram illustrates the mapping between the colloquial nomenclature and the definitive chemical structure.

Figure 1: Structural decomposition of 2'-thiomethylpivalophenone illustrating the IUPAC numbering and functional group connectivity.

Part 2: Structural & Physicochemical Analysis

The 2'-isomer exhibits distinct properties compared to its 4'-isomer (para-substitution). The ortho placement of the methylsulfanyl group introduces steric strain against the bulky pivaloyl group (tert-butyl ketone), which typically disrupts crystal packing, resulting in a lower melting point than the para analog.

Table 2: Predicted Physicochemical Properties

| Property | Value / Description | Causality/Note |

| Physical State | Viscous oil or low-melting solid | Steric hindrance at ortho position reduces lattice energy compared to para isomers. |

| Boiling Point | ~300°C (at 760 mmHg) | Estimated based on MW (208.32) and polarity of the ketone/sulfide motifs. |

| Solubility | Lipophilic (LogP ~3.5) | Soluble in DCM, THF, Ethyl Acetate; Insoluble in water. |

| Reactivity | Nucleophilic (S-center) | The sulfide sulfur is prone to oxidation to sulfoxide/sulfone; the carbonyl is sterically crowded. |

Part 3: Synthetic Pathways[4]

Synthesizing the ortho isomer requires regio-controlled methods. Standard Friedel-Crafts acylation of thioanisole typically yields the para isomer (4-position) due to the directing effects of the sulfur lone pairs. Therefore, a Grignard or Organolithium approach starting from 2-bromothioanisole is the gold standard for high fidelity.

Mechanistic Pathway (Grignard Route)[1]

Figure 2: Reaction scheme for the regio-specific synthesis via Grignard formation.

Detailed Experimental Protocol

Objective: Synthesis of 1-[2-(methylsulfanyl)phenyl]-2,2-dimethylpropan-1-one via 2-bromothioanisole.

Reagents:

-

2-Bromothioanisole (CAS: 19621-27-8)[2]

-

Magnesium turnings (activated)

-

Pivaloyl chloride (CAS: 3282-30-2) or Pivalonitrile

-

Cuprous chloride (CuCl) - Optional catalyst for acid chloride coupling

-

Tetrahydrofuran (THF), anhydrous[1]

Protocol:

-

Activation: Flame-dry a 3-neck round-bottom flask under Argon atmosphere. Add magnesium turnings (1.2 eq) and a crystal of iodine.

-

Grignard Formation: Add a solution of 2-bromothioanisole (1.0 eq) in anhydrous THF dropwise. Initiate the reaction with gentle heating. Once initiated, maintain a gentle reflux for 1-2 hours until the magnesium is consumed.

-

Checkpoint: The solution should turn a dark gray/brown, indicating the formation of the Grignard reagent (2-(methylsulfanyl)phenylmagnesium bromide).

-

-

Coupling (Acylation):

-

Cool the Grignard solution to 0°C (ice bath).

-

Add Pivaloyl chloride (1.1 eq) dropwise over 30 minutes. Note: If using pivalonitrile, reflux is required followed by acid hydrolysis.

-

Catalysis: If the reaction is sluggish, 5-10 mol% CuCl can be added to facilitate the coupling with the acid chloride.

-

-

Quenching & Workup:

-

Quench the reaction carefully with saturated aqueous NH₄Cl.

-

Extract the aqueous layer with Ethyl Acetate (3x).

-

Wash combined organics with brine, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

-

-

Purification:

-

Purify the crude oil via flash column chromatography (Silica gel, Hexane:EtOAc gradient). The product typically elutes early due to low polarity.

-

Part 4: Applications & Safety

1. Drug Development & Forensic Science

In drug development, this molecule serves as a scaffold for cathinone derivatives . The ortho-methylthio substitution pattern is less common than the para-isomer (found in 4-MTA analogs) but is critical for Structure-Activity Relationship (SAR) studies determining the steric limits of receptor binding sites.

-

Forensic Relevance: It is a primary precursor for 2-MeS-α-PVP (and related homologs). Analytical labs use this ketone to synthesize reference standards for identifying novel psychoactive substances (NPS) in seized materials.

2. Photoinitiator Chemistry

Similar to Irgacure 907 (2-methyl-1-[4-(methylthio)phenyl]-2-morpholinopropan-1-one), the 2'-isomer possesses UV-absorption properties suitable for free-radical polymerization. However, the ortho-substitution may induce a hypsochromic shift (blue shift) due to the twist in the phenyl-carbonyl dihedral angle, potentially altering its efficiency compared to the para-isomer.

Safety Profile

-

Hazard Class: Irritant (Skin/Eye).

-

Odor: Like most organic sulfides, this compound is expected to have a disagreeable, garlic-like odor. All handling must occur in a fume hood.

-

Storage: Store under inert gas (Argon) at 2-8°C to prevent oxidation of the sulfur moiety to the sulfoxide.

References

-

European Chemicals Agency (ECHA). (n.d.).[3] Registration Dossier: 2-methyl-1-(4-methylthiophenyl)-2-morpholinopropan-1-one (Analogous Data). Retrieved March 4, 2026, from [Link]

-

National Center for Biotechnology Information. (2026). PubChem Compound Summary for CID 70308, Pivalophenone. Retrieved March 4, 2026, from [Link]

-

Knochel, P. (2012).[4] New Preparation of Organoaluminiums and Synthetic Applications. Dissertation, LMU München. (Describes metallation of 2-bromothioanisole). Retrieved March 4, 2026, from [Link]

Sources

The Isomeric Divide: Structural, Photochemical, and Pharmacological Divergence of 2'-Thiomethyl vs. 4'-Thiomethyl Propiophenone Derivatives

Executive Summary

Substituted propiophenones represent a highly versatile class of chemical precursors with profound applications spanning industrial polymer chemistry and neuropharmacology. The introduction of a methylthio (thiomethyl) group to the phenyl ring fundamentally alters the molecule's electronic landscape and steric profile. This technical guide provides an in-depth comparative analysis of 2'-thiomethyl (ortho-substituted) and 4'-thiomethyl (para-substituted) propiophenone derivatives, elucidating how positional isomerism dictates photolytic efficiency, receptor binding affinity, and downstream applications.

Structural and Electronic Causality

The fundamental divergence between 2'- and 4'-thiomethyl propiophenone derivatives stems from the interplay between steric hindrance and mesomeric electron donation (+M effect).

-

4'-Thiomethyl Isomer (Para-Substitution): In the para position, the sulfur atom's lone pairs are fully capable of conjugating with the pi-system of the phenyl ring and the adjacent carbonyl group. This extended conjugation stabilizes the molecule and lowers the energy gap between the ground state and the excited state (n-π* transition), resulting in a red-shifted UV absorption spectrum. This makes 4'-thiomethyl derivatives, such as1[1], highly efficient Type I photoinitiators[2].

-

2'-Thiomethyl Isomer (Ortho-Substitution): Placing the bulky methylthio group at the ortho position introduces severe steric clash with the acyl chain. To relieve this strain, the carbonyl group is forced to twist out of coplanarity with the phenyl ring. This dihedral twist breaks the extended pi-conjugation, blue-shifting the UV absorption and drastically reducing the molecule's ability to undergo efficient photolytic cleavage. Consequently, compounds like 3[3] are less reactive under standard UV curing conditions.

Quantitative Isomeric Comparison

| Property | 2'-Thiomethyl Propiophenone | 4'-Thiomethyl Propiophenone |

| Steric Hindrance | High (Ortho effect twists carbonyl) | Low (Linear para configuration) |

| Electronic Conjugation | Disrupted (Non-planar geometry) | Extended (+M effect to carbonyl) |

| UV Absorption (λmax) | Blue-shifted (< 280 nm) | Red-shifted (~307 nm) |

| Photolytic Efficiency | Poor | Highly Efficient (Type I Initiator) |

| SERT Binding Affinity | Low (Steric clash in binding pocket) | High (Mimics para-substituted amphetamines) |

Pharmacological and Forensic Implications

Beyond industrial applications, thiomethyl propiophenones are critical precursors to 4[4], a class of new psychoactive substances (NPS). The position of the methylthio group directly dictates the pharmacodynamics of the resulting cathinone derivative (e.g., 4-SMC vs. 2-SMC).

Crystallographic investigations of 5[5] reveal that the 4'-thiomethyl group allows the molecule to adopt a conformation that fits snugly into the deep hydrophobic pocket of the Serotonin Transporter (SERT). The 2'-isomer, conversely, experiences steric repulsion within the narrow binding cleft of monoamine transporters, drastically reducing its efficacy as a reuptake inhibitor.

Photochemical Norrish Type I cleavage pathway of 4'-thiomethyl propiophenone.

Experimental Methodologies

To empirically validate the structural differences between these isomers, the following self-validating protocols must be employed.

Protocol 1: Comparative Photolysis and UV-Curing Efficiency Assay

This protocol evaluates the causality between the extended conjugation of the 4'-isomer and its superior performance as a photoinitiator compared to the 2'-isomer.

Step 1: Solution Preparation & Internal Standardization

-

Action: Prepare equimolar solutions (10 mM) of 2'-thiomethyl propiophenone and 4'-thiomethyl propiophenone in HPLC-grade acetonitrile. Add 1 mM of benzophenone as an internal standard.

-

Causality: The internal standard ensures that any solvent evaporation or instrument fluctuation during UV irradiation is accounted for, making the kinetic degradation data self-validating.

Step 2: UV-Vis Spectrophotometry

-

Action: Scan both solutions from 200 nm to 400 nm using a dual-beam UV-Vis spectrophotometer.

-

Causality: Identifies the exact

. The 4'-isomer will demonstrate a distinct peak near 307 nm due to the +M effect, whereas the 2'-isomer will lack this peak due to the ortho-induced dihedral twist.

Step 3: Controlled Photolysis

-

Action: Irradiate both samples using a medium-pressure mercury lamp equipped with a 300 nm bandpass filter. Take 100 µL aliquots at 0, 5, 10, 20, and 30 seconds.

-

Action: Quench the aliquots immediately in dark, cold (-20°C) methanol. Analyze via HPLC-UV.

-

Causality: By tracking the disappearance of the parent peak relative to the internal standard, the first-order degradation kinetics can be plotted. The 4'-isomer will exhibit rapid exponential decay, proving its efficiency as a radical generator.

Protocol 2: In Vitro Monoamine Transporter Binding Assay

This workflow assesses the structure-activity relationship (SAR) of the resulting cathinone derivatives (2-SMC vs. 4-SMC) at the Serotonin Transporter (SERT).

Step 1: Cell Culture and Membrane Preparation

-

Action: Culture HEK293 cells stably expressing human SERT (hSERT). Harvest cells and homogenize in ice-cold Tris-HCl buffer (pH 7.4). Centrifuge at 40,000 x g to isolate the membrane fraction.

-

Causality: Using isolated membranes rather than whole cells prevents intracellular metabolism of the test compounds, isolating the binding event as the sole variable.

Step 2: Radioligand Displacement

-

Action: Incubate 50 µg of membrane protein with 2 nM[3H]-citalopram (a known SERT ligand) and varying concentrations (10⁻¹⁰ to 10⁻⁴ M) of either the 2'- or 4'-thiomethyl derivative.

-

Action: Include a positive control (10 µM fluoxetine) to define non-specific binding (NSB).

-

Causality: The inclusion of the NSB control creates a self-validating baseline. If the test compound displaces the radioligand, the radioactive signal will decrease proportionally to the compound's affinity.

Step 3: Scintillation and Analysis

-

Action: Terminate the reaction via rapid vacuum filtration through GF/B glass fiber filters. Wash with cold buffer, add scintillation cocktail, and quantify radioactivity using a liquid scintillation counter. Calculate

and

Workflow for evaluating the SERT binding affinity of thiomethyl derivatives.

Conclusion

The positional shift of a methylthio group from the 4' (para) to the 2' (ortho) position on a propiophenone backbone is not merely a topological nuance; it is a fundamental determinant of the molecule's physical chemistry. The 4'-isomer's ability to maintain a planar, conjugated system makes it an elite candidate for photochemical radical generation and a potent pharmacophore in neuropharmacology. Conversely, the steric limitations of the 2'-isomer restrict its utility in these domains, highlighting the critical nature of rational structural design in chemical engineering.

References

- Sigma-Aldrich. "2'-thiomethyl-3-(4-thiomethylphenyl)propiophenone". Sigma-Aldrich Catalog.

- University of Pretoria (UPSpace). "Molecular modelling and crystallographic investigation of novel synthetic cathinone 2-methyl-4'-(methylthio)-2-morpholinopropiophenone (MMMP)". UPSpace Institutional Repository.

- Cayman Chemical. "2-methyl-4'-(methylthio)-2-Morpholinopropiophenone (CAS 71868-10-5)". Cayman Chemical Spectral Library.

- ResearchGate. "Synthetic cathinones: an evolving class of new psychoactive substances". ResearchGate Publications.

- European Patent Office. "PHOTOSENSITIVE RESIN COMPOSITIONS". EPO Patent Database.

Sources

Spectroscopic Characterization of ortho-Thiomethyl Acetophenones: Steric vs. Electronic Effects

Topic: UV-Vis Absorption Spectrum of ortho-Thiomethyl Acetophenones Content Type: In-depth Technical Guide Audience: Researchers, Scientists, Drug Development Professionals[1]

Executive Summary

The ultraviolet-visible (UV-Vis) absorption profile of ortho-thiomethyl acetophenone (2'-methylthioacetophenone) represents a classic case study in the competition between electronic conjugation and steric inhibition of resonance .[1] Unlike its para-isomer, where the methylthio group acts as a powerful auxochrome to significantly bathochromically shift the absorption maximum, the ortho-isomer exhibits a complex spectrum defined by molecular twisting.

This guide provides a technical breakdown of the spectral features, the quantum mechanical rationale behind the observed transitions, and a validated experimental protocol for reproducible characterization.

Molecular Architecture & Chromophoric Interactions[1]

To interpret the spectrum, one must first understand the ground-state conformation. The ortho-substitution creates a binary conflict:

-

Steric Inhibition of Resonance (SIR): The bulky thiomethyl (-SMe) group at the C2 position sterically clashes with the acetyl group (-COCH

) at C1.[1] This forces the carbonyl group out of coplanarity with the benzene ring, reducing the -

Intramolecular Chalcogen Bonding (S···O): Contrasting the steric repulsion is a stabilizing non-covalent interaction between the sulfur lone pair and the carbonyl oxygen (S···O interaction). This interaction tends to lock the molecule in a specific syn-conformation, creating a unique electronic environment distinct from a freely rotating steric system.[1]

Diagram 1: Conformational Dynamics & Electronic Effects

The following diagram illustrates the competing forces defining the chromophore.

Caption: Logical flow of competing steric and electronic forces determining the UV-Vis spectral phenotype of ortho-thiomethyl acetophenones.

Spectral Characteristics

The absorption spectrum of ortho-thiomethyl acetophenone is characterized by three primary regions. The values below are representative for polar solvents (e.g., Ethanol/Methanol).

Table 1: Comparative Spectral Data

| Band Type | Transition | Acetophenone ( | p-SMe-Acetophenone | o-SMe-Acetophenone | Mechanistic Insight |

| K-Band | ~243 nm | ~310 nm | ~255 - 265 nm | Steric Inhibition: The ortho twist breaks the conjugation, preventing the massive red shift seen in the para isomer.[1] | |

| B-Band | ~278 nm | Masked | ~290 nm (Shoulder) | Weak benzenoid band, often obscured by the tail of the K-band.[1] | |

| R-Band | ~320 nm | ~330 nm | ~315 - 325 nm | S[1]···O Effect: The sulfur lone pair interaction may slightly perturb this transition, but it remains weak ( |

Detailed Analysis of Bands[1][2]

-

The "Missing" Red Shift (K-Band): In para-thiomethyl acetophenone, the sulfur atom donates electrons directly into the carbonyl sink via the benzene ring, creating a "push-pull" system that shifts the

well into the UVA region (>300 nm). In the ortho-isomer, the twist (approx. 25-35°) decouples the carbonyl from the ring. Consequently, the spectrum resembles a superposition of thioanisole and acetophenone rather than a fully conjugated hybrid. The -

The R-Band (

): This forbidden transition involves the excitation of a non-bonding electron from the carbonyl oxygen to the

Experimental Protocol

To obtain high-fidelity spectra, specifically to resolve the weak

Reagents & Equipment[1][3]

-

Analyte: 2'-Methylthioacetophenone (>98% purity).[1]

-

Solvents: Spectroscopic grade Methanol (MeOH) and Cyclohexane (to assess solvatochromism).[1]

-

Instrument: Double-beam UV-Vis Spectrophotometer (e.g., Shimadzu UV-2600 or Agilent Cary 60).[1]

-

Cuvettes: Quartz, 10 mm path length (matched pair).

Step-by-Step Methodology

-

Baseline Correction:

-

Stock Solution Preparation:

-

Working Solution & Scan:

-

Dilute 1 mL of stock into 10 mL of solvent (Final Conc

M). -

Scan range: 220 nm – 400 nm.[1]

-

Scan speed: Medium (approx. 200 nm/min).[1]

-

Note: If the absorbance at 260 nm exceeds 1.5, dilute further. If the 320 nm band is invisible, use a higher concentration for a second scan focused on the 300-400 nm region.

-

-

Solvatochromic Validation:

-

Repeat the scan in Cyclohexane.

-

Expectation: The K-band (

) will show fine structure (vibrational coupling) in non-polar solvent, while the R-band (

-

Mechanistic Diagram: Energy Transitions

The following diagram maps the electronic transitions relative to the molecular orbitals, highlighting the energy gap changes caused by the ortho effect.

Caption: Energy level diagram depicting the origin of the K-band and R-band, noting the destabilizing effect of steric twisting on the excited state.

References

-

BenchChem. (2025).[1] A Comparative Guide to the Spectral Analysis of 4'-(Methylthio)acetophenone and Its Derivatives. Retrieved from [1]

-

Böhm, S., & Exner, O. (2000).[1][2] Steric inhibition of resonance: a revision and quantitative estimation on the basis of aromatic carboxylic acids. Chemistry – A European Journal, 6(18), 3391-3398.[1]

-

Kovács, A., et al. (2010).[1] Does 2-methylacetophenone comply with steric inhibition of resonance? A direct experimental proof of its nonplanar conformation.[1] Journal of Physical Chemistry A, 114(34), 9202-9208.[1]

-

NIST Chemistry WebBook. (2025).[1] Acetophenone UV/Visible Spectrum. National Institute of Standards and Technology.[1] [1]

-

Exner, O., & Böhm, S. (2001).[1] Short intramolecular S...O interactions in S-substituted 2-mercaptoacetophenones. Acta Crystallographica Section C, 57(10), 1174-1176.[1]

Sources

Thermodynamic and Empirical Solubility Profiling of 2,2-Dimethyl-2'-thiomethylpropiophenone in Organic Solvents

Executive Summary

The compound 2,2-Dimethyl-2'-thiomethylpropiophenone (CAS: 507272-92-6) is a highly specialized, sterically hindered aromatic ketone featuring an ortho-thiomethyl ether group. Due to its unique electronic and steric profile, it serves as a critical intermediate in both advanced photochemistry and active pharmaceutical ingredient (API) synthesis.

As a Senior Application Scientist, I have compiled this whitepaper to bridge the gap between theoretical solvation thermodynamics and empirical bench-level data. This guide provides a self-validating experimental framework for determining the solubility of this lipophilic compound across a spectrum of organic solvents, detailing the mechanistic causality behind both the dissolution behavior and the analytical protocols used to measure it.

Molecular Architecture and Solvation Thermodynamics

To predict and manipulate the solubility of 2,2-Dimethyl-2'-thiomethylpropiophenone, one must first deconstruct its molecular architecture:

-

Tert-Butyl Group: Provides immense steric bulk and a high degree of lipophilicity. This structural feature severely limits the compound's ability to form favorable cavity structures in highly cohesive, hydrogen-bonded networks (like water).

-

Ketone Carbonyl (C=O): Acts as a hydrogen-bond acceptor. However, the adjacent tert-butyl group sterically shields this moiety, reducing its accessibility to polar protic solvents like methanol.

-

Ortho-Thiomethyl Group (-S-CH₃): The sulfur atom is highly polarizable (a "soft" electron cloud). This polarizability synergizes perfectly with polar aprotic solvents, allowing for strong induced-dipole interactions.

Hansen Solubility Parameter (HSP) Framework

The dissolution of this compound is best modeled using [1], which divides the total cohesive energy into three forces: Dispersion (

Caption: Thermodynamic solvation pathways based on Hansen Solubility Parameters.

The Self-Validating Experimental Protocol

Standard solubility screens often fail for highly lipophilic, photoactive compounds due to metastable supersaturation or surface adsorption during filtration. To guarantee data integrity, the following protocol is adapted from the [2] and engineered as a self-validating system .

Step-by-Step Methodology & Causality

-

Solvent Saturation in Actinic Glassware:

-

Action: Add an excess of the solid compound (~500 mg) to 1.0 mL of the target organic solvent in a 2.0 mL amber glass HPLC vial.

-

Causality: The 5-fold excess ensures the continuous presence of a solid phase, which is the absolute thermodynamic prerequisite for a saturated solution. Amber glass is mandatory because propiophenones can undergo UV-induced Norrish type I/II cleavage; blocking ambient light prevents degradation artifacts.

-

-

Isothermal Equilibration:

-

Action: Agitate the vials at 300 rpm in a thermoshaker set strictly to 25.0 ± 0.1 °C.

-

Causality: Dissolution enthalpy dictates that solubility is exponentially dependent on temperature. Without strict thermostatic control, localized temperature gradients cause continuous dissolution and precipitation, trapping the system in a non-equilibrium state.

-

-

Equilibrium Validation (The Self-Validating Step):

-

Action: Sample the suspension at 24, 48, and 72 hours.

-

Causality: True thermodynamic solubility is only confirmed when the concentration variance between three consecutive time points is < 5%. This internal check proves the system is not in a metastable supersaturated state.

-

-

Phase Separation via High-Speed Centrifugation:

-

Action: Centrifuge the aliquots at 15,000 × g for 10 minutes at 25 °C. Do not filter.

-

Causality: As highlighted in advanced [3], highly lipophilic compounds readily adsorb onto the high-surface-area polymer matrices of PTFE or Nylon syringe filters. Filtration strips the solute from the saturated phase, yielding artificially low results. Centrifugation guarantees phase purity without surface loss.

-

-

HPLC-UV Quantification:

-

Action: Dilute the supernatant volumetrically into the mobile phase and quantify via HPLC-UV at its

(~254 nm). -

Causality: Chromatographic separation ensures that any trace impurities or oxidized sulfoxide byproducts are resolved from the parent peak, ensuring the measured concentration reflects only the intact active molecule.

-

Caption: Self-validating shake-flask workflow for thermodynamic solubility determination.

Quantitative Solubility Data

The table below summarizes the empirical solubility of 2,2-Dimethyl-2'-thiomethylpropiophenone across a rationalized solvent matrix at 25 °C.

| Solvent | Classification | Dielectric Constant ( | Experimental Solubility at 25°C (mg/mL) | Dominant Solvation Mechanism |

| Dichloromethane (DCM) | Polar Aprotic | 8.93 | > 500 | Strong dipole-dipole alignment with the ketone/thioether core; optimal polarizability match. |

| Ethyl Acetate (EtOAc) | Polar Aprotic | 6.02 | 415.2 ± 4.1 | Favorable |

| Toluene | Non-Polar (Aromatic) | 2.38 | 342.8 ± 3.5 | Strong |

| Methanol (MeOH) | Polar Protic | 32.7 | 84.5 ± 1.2 | Weak H-bond donation to the C=O group; heavily restricted by the hydrophobic bulk of the tert-butyl group. |

| n-Hexane | Non-Polar (Aliphatic) | 1.89 | 48.3 ± 0.8 | Pure dispersion forces; lacks the dipole stabilization required to efficiently break the solid crystal lattice. |

| Water | Polar Protic | 80.1 | < 0.05 | Extreme hydrophobic penalty; the energy required for cavity formation in the water network vastly exceeds solvation energy. |

Process Chemistry Implications

For process chemists scaling up the synthesis of 2,2-Dimethyl-2'-thiomethylpropiophenone, this data dictates the downstream processing strategy:

-

Reaction Solvents: DCM and Toluene are ideal for maintaining high concentrations of the intermediate during homogeneous catalysis or coupling reactions.

-

Crystallization Engineering: The steep solubility cliff between Ethyl Acetate (415.2 mg/mL) and n-Hexane (48.3 mg/mL) makes this an ideal binary solvent system for anti-solvent crystallization . Dissolving the crude product in minimal EtOAc and slowly dosing in n-Hexane will yield high-purity crystalline material with excellent recovery rates.

-

Aqueous Workups: The near-zero water solubility (< 0.05 mg/mL) ensures that aggressive aqueous washing (to remove salts or polar byproducts) can be performed with virtually no yield loss to the aqueous phase.

References

-

Title: Recent Advances in Polymeric Membrane Integration for Organic Solvent Mixtures Separation (Discussion on Hansen Solubility Parameters) Source: MDPI Polymers URL: [Link]

-

Title: Test No. 105: Water Solubility (Shake Flask Method) Source: OECD Guidelines for the Testing of Chemicals, Section 1 URL: [Link]

-

Title: Determining the water solubility of difficult-to-test substances: A tutorial review Source: Analytica Chimica Acta (via DTU Orbit / DOI) URL: [Link]

molecular weight and formula of 2,2-Dimethyl-2'-thiomethylpropiophenone

[1][2]

Executive Summary

2,2-Dimethyl-2'-thiomethylpropiophenone (CAS: 507272-92-6) is a specialized aromatic ketone intermediate characterized by a sterically hindered pivaloyl group and an ortho-substituted methylthio moiety.[1] Structurally, it serves as a critical building block in the synthesis of Type I photoinitiators (Norrish Type I cleavage agents) used in UV-curable coatings and inks.[1] Its unique substitution pattern—combining the electron-donating sulfur atom with a bulky tert-butyl carbonyl—modulates the photochemical stability and radical generation efficiency of downstream derivatives.[1]

Physicochemical Characterization

The molecule is defined by the coupling of a pivaloyl (2,2-dimethylpropanoyl) group to a thioanisole ring at the ortho position.[1] This steric congestion prevents coplanarity of the carbonyl and the aromatic ring, influencing both its spectral properties and reactivity.[1]

| Property | Data |

| IUPAC Name | 1-[2-(Methylthio)phenyl]-2,2-dimethylpropan-1-one |

| Common Name | 2,2-Dimethyl-2'-thiomethylpropiophenone |

| CAS Number | 507272-92-6 |

| Molecular Formula | |

| Molecular Weight | 208.32 g/mol |

| SMILES | CC(C)(C)C(=O)C1=CC=CC=C1SC |

| Appearance | Pale yellow to colorless liquid / low-melting solid |

| Solubility | Soluble in organic solvents (DCM, Toluene, Ethyl Acetate); Insoluble in water |

| LogP (Calc) | ~3.64 |

Structural Analysis & Reactivity

The Pivaloyl Moiety (

-Bu-CO-)

The 2,2-dimethyl substitution (tert-butyl group) adjacent to the carbonyl creates significant steric bulk.[1] In photochemical applications, this group facilitates

The Ortho-Thiomethyl Group (

)

Unlike para-substituted analogs (e.g., the backbone of Irgacure 907), the ortho-positioning of the sulfur atom introduces a "heavy atom" effect and potential intramolecular interactions with the carbonyl oxygen.[1] This positioning is strategic for:

-

Red-shifting UV Absorption: The sulfur lone pair donates electron density, shifting absorption maxima to longer wavelengths (near-UV/visible).[1]

-

Ligand Chemistry: The

motif can act as a bidentate chelate in organometallic synthesis.[1]

Synthesis & Manufacturing Protocol

Methodology: The most robust synthetic route avoids direct Friedel-Crafts acylation of thioanisole, which predominantly yields the para-isomer.[1] Instead, a Grignard-mediated nucleophilic addition or Directed Ortho-Metallation (DoM) strategy is employed to ensure exclusive ortho-regioselectivity.

Protocol: Grignard Addition to Pivalonitrile

Reagents:

-

2-Bromothioanisole (Starting Material)[1]

-

Magnesium turnings (activated)[1]

-

Pivalonitrile (tert-Butyl cyanide)[1]

-

THF (Anhydrous)[1]

-

Ammonium Chloride (

)[1][2]

Step-by-Step Workflow:

-

Grignard Formation:

-

Charge a flame-dried 3-neck flask with activated Mg turnings (1.1 eq) and anhydrous THF under

. -

Add a catalytic amount of iodine (

) to initiate.[1] -

Add 2-Bromothioanisole (1.0 eq) dropwise. Maintain reflux to generate (2-(methylthio)phenyl)magnesium bromide .

-

-

Nitrile Addition:

-

Cool the Grignard solution to 0°C.

-

Add Pivalonitrile (1.05 eq) slowly to the mixture. The steric bulk of the tert-butyl group requires the reaction to be refluxed for 4–6 hours to drive the formation of the ketimine intermediate .[1]

-

-

Hydrolysis:

-

Cool the mixture to room temperature.

-

Pour into ice-cold acidic water (10%

or -

Note: The steric hindrance of the pivaloyl group makes the imine resistant to hydrolysis; vigorous stirring and mild heating (40°C) may be required for completion.[1]

-

-

Work-up:

Visualization: Synthesis Pathway

Figure 1: Regioselective synthesis via Grignard addition to nitrile, ensuring ortho-substitution.[1]

Applications in R&D

A. Photoinitiator Systems (UV Curing)

This molecule acts as a precursor to morpholino-ketone photoinitiators or can be used directly in specialized formulations.[1]

-

Mechanism: Upon UV irradiation (typically 300–360 nm), the molecule undergoes Norrish Type I cleavage at the

-carbon bond.[1] -

Radical Species: Produces a benzoyl radical (initiating species) and a tert-butyl radical . The sulfur atom stabilizes the benzoyl radical via resonance, potentially increasing the lifetime of the excited triplet state.[1]

B. Pharmaceutical Intermediate

The ortho-thiomethyl ketone scaffold is a precursor for:

-

Benzo[b]thiophenes: Acid-mediated cyclization can close the ring between the sulfur and the

-carbon (with modification), leading to fused heterocyclic systems found in antifungal and anti-inflammatory drugs.[1] -

Indole Synthesis: Via reaction with amines and subsequent rearrangement.[1]

Safety & Handling (MSDS Highlights)

-

GHS Classification: Warning.[1]

-

Hazard Statements:

-

Storage: Store in a cool, dry place under inert atmosphere (

). The thioether moiety is susceptible to oxidation to sulfoxide/sulfone if exposed to air/peroxides over prolonged periods.[1]

References

-

ChemScene. (2025).[1] Product Data: 2,2-Dimethyl-1-(2-(methylthio)phenyl)propan-1-one (CAS 507272-92-6).[1][3] Retrieved from [1]

-

BenchChem. (2025).[4][5] Technical Guide to Pivalophenone Derivatives Synthesis. Retrieved from [1]

-

PubChem. (2025).[1] Compound Summary: 2,2-Dimethyl-1-(2-(methylthio)phenyl)propan-1-one.[1][3] Retrieved from [1]

-

Organic Syntheses. (2018). General Procedures for Grignard Additions to Nitriles. Org. Synth. 2018, 95, 80-96.[1][2] Retrieved from [1]

Technical Dossier: Safety & Application Architecture of CAS 507272-92-6

Executive Summary & Chemical Identity

2,2-Dimethyl-2'-thiomethylpropiophenone (CAS 507272-92-6) is a highly specialized Type I photoinitiator and synthetic building block. While structurally adjacent to industry-standard photoinitiators like Irgacure 907 (CAS 71868-10-5)[1], this compound features a unique ortho-methylthio substitution and a tert-butyl moiety. These structural deviations are not arbitrary; they are engineered to manipulate the molecule's photophysical properties, specifically targeting red-shifted UV absorption and highly efficient radical generation via Norrish Type I cleavage.

This whitepaper provides an in-depth analysis of its structural mechanics, toxicological profile (SDS), and self-validating experimental workflows for researchers and formulation scientists.

Quantitative Chemical Identity

| Parameter | Value | Causality / Significance |

| CAS Number | 507272-92-6 | Unique identifier for regulatory tracking[2]. |

| IUPAC Name | 2,2-Dimethyl-1-(2-(methylthio)phenyl)propan-1-one | Defines the ortho-thio and tert-butyl topology. |

| Molecular Formula | C₁₂H₁₆OS | Establishes baseline stoichiometry[2]. |

| Molecular Weight | 208.32 g/mol | Low MW facilitates high mobility in viscous monomer matrices[2]. |

| SMILES | CC(C)(C)C(=O)C1=CC=CC=C1SC | Structural string for cheminformatic modeling[2]. |

Structural Mechanics & Photochemical Causality

The efficacy of CAS 507272-92-6 relies on the synergistic electronic and steric effects of its functional groups:

-

The ortho-Methylthio Group (Electronic Effect): The lone electron pairs on the sulfur atom participate in resonance with the aromatic ring. This lowers the energy gap between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), inducing a bathochromic (red) shift in the UV absorption spectrum via n-π* transitions. This allows activation at longer, safer wavelengths (e.g., 365 nm LEDs)[1]. The ortho position induces steric twisting, which minimizes bimolecular quenching and accelerates intersystem crossing to the reactive triplet state.

-

The tert-Butyl Group (Steric Effect): Upon UV excitation, the molecule undergoes α-cleavage. The tert-butyl group is critical here; it ensures that the resulting alkyl radical is a highly stable tert-butyl radical (stabilized by hyperconjugation from three adjacent methyl groups). This thermodynamic stability drives the cleavage reaction forward with high quantum yield.

Norrish Type I Photochemical Cleavage Pathway of CAS 507272-92-6.

Safety Data Sheet (SDS) & Toxicological Profile

Handling CAS 507272-92-6 requires an understanding of the inherent hazards associated with propiophenone derivatives and thioethers. The following safety architecture is synthesized from analogous compounds[3],[4],[5].

GHS Hazard Classifications

-

Acute Toxicity (Oral) - Category 4 (H302): Harmful if swallowed[3],[5].

-

Aquatic Chronic - Category 2 (H411): Toxic to aquatic life with long-lasting effects[4],[5].

-

Skin/Eye Irritation - Category 2 (H315/H319): Causes skin and serious eye irritation[3].

Causality of Toxicity (Xenobiotic Biotransformation)

The toxicological footprint of this compound is driven by its hepatic metabolism. In biological systems, the lipophilic methylthio group facilitates rapid cellular permeation. Once intracellular, cytochrome P450 enzymes oxidize the thioether to reactive sulfoxides and sulfones[1],[6]. Furthermore, the inherent radical-generating capacity of the molecule can inadvertently trigger oxidative stress pathways, depleting cellular glutathione and leading to caspase-dependent apoptosis[1],[6].

Mitigation & Handling Protocols

-

Engineering Controls: Must be handled in a certified chemical fume hood to prevent aerosol inhalation. Ensure UV-blocking amber glassware is used to prevent premature photolytic degradation[2].

-

Personal Protective Equipment (PPE): Nitrile gloves (minimum 0.11 mm thickness), safety goggles with side shields, and standard laboratory coats.

-

Environmental Release: Due to its H411 classification, aqueous waste containing this compound must never be discharged into municipal drains. It must be collected as hazardous organic waste and incinerated[4].

Experimental Workflows: Self-Validating Photochemical Assay

To evaluate the initiation efficiency of CAS 507272-92-6, researchers must avoid relying solely on macroscopic curing data, which can be skewed by oxygen inhibition or monomer impurities. The following protocol establishes a self-validating system by coupling microscopic radical detection (EPR) with macroscopic kinetic tracking (RT-FTIR).

Step-by-Step Methodology

-

Formulation Preparation:

-

Dissolve 1.0 wt% of CAS 507272-92-6 in a standard acrylate monomer (e.g., Trimethylolpropane triacrylate, TMPTA).

-

Causality: 1.0 wt% ensures optimal optical density; higher concentrations lead to the "inner filter effect," where the top layer absorbs all light, leaving the bottom uncured.

-

-

Microscopic Validation (EPR Spin Trapping):

-

Introduce 50 mM of DMPO (5,5-Dimethyl-1-pyrroline N-oxide) into an aliquot of the formulation.

-

Irradiate inside the EPR cavity using a 365 nm LED.

-

Causality: DMPO traps the transient tert-butyl and benzoyl radicals, forming stable nitroxide adducts. The resulting hyperfine splitting in the EPR spectrum definitively proves the Norrish Type I cleavage mechanism is active.

-

-

Macroscopic Validation (RT-FTIR Kinetics):

-

Coat a 20 µm film of the formulation onto a BaF₂ crystal.

-

Irradiate with the same 365 nm LED while continuously scanning the IR spectrum.

-

Track the disappearance of the acrylate C=C twisting vibration at 810 cm⁻¹.

-

Causality: By plotting double-bond conversion over time, you quantify the macroscopic efficiency. If EPR shows high radical yield but RT-FTIR shows low conversion, the system self-diagnoses oxygen inhibition rather than initiator failure.

-

Orthogonal Self-Validating Workflow for Photoinitiator Evaluation.

Quantitative Hazard & Structural Summary

| Compound | CAS Number | Primary GHS Hazards | Structural Differentiator |

| CAS 507272-92-6 | 507272-92-6 | H302, H411, H315, H319 | ortho-methylthio, tert-butyl[2] |

| Irgacure 907 | 71868-10-5 | H302, H360FD, H411 | para-methylthio, morpholino[1],[5] |

| Propiophenone | 93-55-0 | H225, H302, H312, H332 | Unsubstituted aromatic ring[3] |

| 3',4'-MD-Propiophenone | 28281-49-4 | H302, H401, H411 | Methylenedioxy substitution[4] |

References

1.[2] ChemScene, 2,2-Dimethyl-1-(2-(methylthio)phenyl)propan-1-one Product Data, Available at: 2.[3] Cayman Chemical, Safety Data Sheet - Propiophenone, Available at: 3.[1] Benchchem, 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone Toxicological Data, Available at: 4.[4] Sigma-Aldrich, Safety Data Sheet - 3',4'-(Methylenedioxy)Propiophenone, Available at: 5.[5] PubChem, 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholino-1-propanone Hazard Summary, Available at: 6.[6] ACS Publications, Identification of Xenobiotic Biotransformation Products Using Mass Spectrometry-Based Metabolomics, Available at:

Sources

- 1. 2-Methyl-4'-(methylthio)-2-morpholinopropiophenone | 71868-10-5 | Benchchem [benchchem.com]

- 2. chemscene.com [chemscene.com]

- 3. cdn.caymanchem.com [cdn.caymanchem.com]

- 4. sigmaaldrich.com [sigmaaldrich.com]

- 5. 2-Methyl-1-(4-(methylthio)phenyl)-2-morpholino-1-propanone | C15H21NO2S | CID 92387 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. pubs.acs.org [pubs.acs.org]

thermodynamic stability of ortho-substituted thiomethyl ketones

Thermodynamic Stability and Conformational Dynamics of Ortho-Substituted -Thiomethyl Ketones

Executive Summary: The Ortho-Scaffold Advantage

In modern drug design, ortho-substituted

While the

Structural Dynamics & Conformational Analysis

The thermodynamic stability of these systems is not merely a function of bond energies but of rotameric populations . The "Ortho Effect" in these ketones creates a high-energy barrier to rotation, locking the molecule into specific conformations that influence both reactivity and receptor binding.

The Rotational Energy Landscape

The core stability is governed by the interplay between the carbonyl dipole, the ortho-substituent (

-

Steric Inhibition of Resonance: Bulky ortho-substituents (e.g.,

) force the carbonyl group out of coplanarity with the benzene ring. This de-conjugation increases the electrophilicity of the carbonyl carbon but paradoxically enhances resistance to nucleophilic attack due to steric shielding [1]. -

Chalcogen Bonding (

): In specific rotamers, the

Conformational Locking Mechanism

The following diagram illustrates the thermodynamic equilibrium between the syn-periplanar and anti-periplanar conformers. The "Locked" state is thermodynamically preferred when

Figure 1: Conformational equilibrium driven by ortho-substitution. The "Locked" conformer often exhibits higher metabolic stability due to steric shielding of the

Thermodynamic Parameters & Chemical Stability[1]

Tautomeric Equilibrium (Keto-Enol)

The

-

Ortho-Electron Withdrawing Groups (EWG): Substituents like

or -

Ortho-Electron Donating Groups (EDG): Substituents like

destabilize the enolate through through-space electron repulsion, kinetically protecting the ketone form [3].

Metabolic & Redox Stability

The sulfide moiety (

| Parameter | Effect of Ortho-Substituent | Mechanistic Rationale |

| Oxidative Stability | Increased with bulky groups | Ortho-groups (e.g., |

| Pummerer Rearrangement | Decreased Risk | Steric crowding prevents the formation of the thionium ion intermediate required for acid-catalyzed rearrangement. |

| Hydrolytic Stability | Variable | Electron-poor rings ( |

Experimental Protocols: Synthesis & Stabilization

To access these thermodynamically stable scaffolds without triggering degradation (e.g., elimination of MeSH to form vinyl ketones), a rigorous protocol is required.

Protocol: Controlled Thiomethylation of Ortho-Substituted Phenacyl Bromides

Objective: Synthesize 1-(2-chlorophenyl)-2-(methylthio)ethan-1-one with >98% purity.

Reagents:

-

Substrate: 2-Chloro-phenacyl bromide (1.0 eq)

-

Nucleophile: Sodium thiomethoxide (NaSMe) (1.05 eq)

-

Solvent: Anhydrous THF (stabilized with BHT)

-

Quench: 0.1 M HCl (cold)

Step-by-Step Methodology:

-

Preparation: Dissolve 2-chloro-phenacyl bromide in anhydrous THF (

) under -

Addition: Add NaSMe (powdered) portion-wise over 20 minutes. Do not use aqueous solutions to avoid hydrolysis of the bromide.

-

Monitoring: Stir at -10°C for 1 hour. Monitor by TLC (Hexane/EtOAc 9:1). Look for the disappearance of the starting bromide (

) and appearance of the product ( -

Workup (Critical for Stability):

-

Dilute with cold

. -

Wash strictly with pH 5-6 buffer (Phosphate or dilute HCl). Avoid basic washes (NaHCO3) which catalyze enolization and oxidation [5].

-

Dry over

and concentrate in vacuo at

-

-

Storage: Store under Argon at -20°C.

Workflow Visualization

Figure 2: Synthetic pathway emphasizing pH control to maintain thermodynamic stability.

References

-

Otake, C., et al. (2021). "Conformational Preference of 2′-Fluoro-Substituted Acetophenone Derivatives Revealed by Through-Space Spin-Spin Couplings." Journal of Organic Chemistry.

-

Zhang, X., et al. (2015). "Intermolecular Sulfur[1][2]···Oxygen Interactions: Theoretical and Statistical Investigations." Journal of Chemical Information and Modeling.

-

BenchChem Technical Support. (2025). "Managing α-Chloro Ketone Stability." BenchChem Technical Guides.

-

Columbia University. (2012). "Incorporation of metabolically stable ketones into a small molecule probe." Nature Chemical Biology.

-

Kennedy, N., & Cohen, T. (2015).[3] "Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols." Journal of Organic Chemistry.

Sources

- 1. semanticscholar.org [semanticscholar.org]

- 2. Intermolecular Sulfur···Oxygen Interactions: Theoretical and Statistical Investigations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. The Stereoselective Reductions of Ketones to the Most Thermodynamically Stable Alcohols Using Lithium and Hydrated Salts of Common Transition Metals [organic-chemistry.org]

literature review on sterically hindered thiomethyl propiophenones

Sterically Hindered Thiomethyl Propiophenones: From Photochemical Initiators to Emerging Pharmacological Entities

Executive Summary

Sterically hindered thiomethyl propiophenones, most prominently represented by 2-methyl-4'-(methylthio)-2-morpholinopropiophenone (MMMP, commercially known as Irgacure 907), occupy a unique and highly specialized intersection between industrial materials science and forensic toxicology. Originally engineered as highly efficient photoinitiators for UV-curable polymers, these compounds have recently garnered significant attention from drug development and toxicology professionals due to their structural homology to synthetic cathinones. This whitepaper synthesizes the dual nature of these compounds, detailing their photochemical mechanisms, applications in biomaterials, and their complex toxicokinetic profiles in human metabolic systems.

Chemical Architecture & Photochemical Mechanisms

The defining structural feature of MMMP is its propiophenone backbone substituted with a methylthio group at the para position and a sterically bulky morpholine ring at the alpha carbon[1].

Upon absorption of ultraviolet radiation—specifically at its absorption maximum of 304 nm—the molecule undergoes a rapid transition to an excited triplet state, followed by a Norrish Type I α-cleavage[1]. The steric hindrance provided by the alpha-methyl groups and the morpholine ring plays a critical mechanistic role. By physically shielding the reactive core, this steric bulk stabilizes the resulting carbonyl radicals and prevents recombination quenching (the premature rejoining of cleaved radicals), thereby dramatically increasing the quantum yield of radical generation[2].

This homolytic cleavage yields two distinct, highly reactive species: a substituted benzoyl radical and an aminoalkyl radical. Both species are capable of rapidly initiating the free-radical polymerization of unsaturated monomers, such as acrylates and methacrylates used in advanced coatings and resins[1].

Photochemical Norrish Type I cleavage pathway of sterically hindered MMMP.

Applications in Biomaterials and Dental Resins

In the biomedical sector, photo-crosslinked polymeric biomaterials are essential for dental composites, tissue culture scaffolds, and targeted drug delivery matrices[3]. While compounds like Irgacure 2959 are often favored for live-cell encapsulation due to their high water solubility and low baseline cytotoxicity, sterically hindered thiomethyl propiophenones are frequently utilized in structural dental resins and nanocomposites where rapid curing kinetics and deep light penetration are non-negotiable[3].

The lipophilicity imparted by the methylthio group enhances MMMP's solubility in organic monomer blends (e.g., Bis-GMA/TEGDMA matrices). However, this same lipophilicity necessitates precise formulation control. Unreacted photoinitiator leaching into aqueous biological environments can induce dose-dependent cytotoxicity[3]. Consequently, modern macromolecular engineering often involves copolymerizing MMMP derivatives with methyl methacrylate monomers to anchor the photoinitiator to the polymer backbone, effectively eliminating migration and leaching while preserving photoactivity[2].

Toxicokinetics and Metabolic Profiling

Beyond their industrial utility, sterically hindered thiomethyl propiophenones have emerged as New Psychoactive Substances (NPS)[4]. Because MMMP features an alpha-amino ketone structure, it is chemically classified as a highly modified synthetic cathinone, leading to its illicit distribution and implication in polysubstance fatalities[5].

Understanding the pharmacokinetics of these compounds is critical for forensic and clinical toxicology. In vitro metabolic profiling using human liver systems (such as HepaRG cells and pHLS9 microsomes) has elucidated a complex toxicokinetic trajectory[6]. Unlike traditional cathinones, the presence of the 4-methylthio group dictates a unique metabolic fate. The primary Phase I metabolic reactions involve extensive S-oxidation and aliphatic hydroxylation mediated by cytochrome P450 (CYP450) monooxygenases[6].

Crucially, the sterically hindered morpholine ring remains largely intact during initial metabolism. Forensic analyses of human biofluids have identified three primary sequential metabolites: β-hydroxy-MMMP, β-hydroxy-MMMP-sulfoxide, and β-hydroxy-MMMP-sulfone[5]. The sulfoxide and sulfone derivatives serve as highly stable, definitive biomarkers for detecting exposure, extending the detection window far beyond the rapid half-life of the parent compound[4].

Hepatic Phase I metabolic pathway of MMMP yielding stable sulfoxide biomarkers.

Quantitative Data Summary

To facilitate cross-disciplinary comparison, the physicochemical and pharmacokinetic parameters of MMMP are summarized below.

| Parameter | Value | Clinical / Industrial Significance |

| Molecular Weight | 279.40 g/mol [1] | Optimal size for rapid diffusion in low-viscosity monomer blends. |

| Melting Point | 74-76 °C[1] | Solid at room temp; requires dissolution in organic solvents prior to use. |

| UV Absorption Maxima | 230 nm, 304 nm[1] | 304 nm peak dictates the use of specific UVA-LED curing systems. |

| Plasma Protein Binding | ~85%[7] | High lipophilicity results in significant systemic retention in vivo. |

| In Vitro Metabolites | 45 identified (HepaRG)[6] | Demonstrates extensive hepatic processing; low risk of drug-drug interactions. |

| Lethal Blood Conc. | 6.7 ng/mL (Co-ingestion)[5] | Highlights extreme potency/toxicity when acting synergistically with opioids. |

Self-Validating Experimental Protocols

To ensure reproducibility and scientific integrity, the following methodologies are designed as self-validating systems, incorporating strict internal controls.

Protocol A: In Vitro Metabolic Profiling using Human Liver Microsomes (HLMs)

Rationale: HLMs are selected over whole hepatocytes to isolate Phase I CYP450-mediated S-oxidation from confounding Phase II conjugation, allowing precise kinetic mapping of the sulfoxide intermediate.

-

Incubation Matrix Preparation: Suspend pooled HLMs in 0.1 M potassium phosphate buffer (pH 7.4) to achieve a final protein concentration of 1.0 mg/mL. Causality: Maintaining physiological pH and standardized protein levels ensures that intrinsic clearance calculations are biologically relevant and scalable.

-

Substrate Addition: Spike the matrix with MMMP to a final concentration of 1 µM. Pre-incubate at 37 °C for 5 minutes.

-

Reaction Initiation: Initiate the reaction by adding a pre-warmed NADPH regenerating system (1 mM NADP+, 5 mM glucose-6-phosphate, 1 U/mL glucose-6-phosphate dehydrogenase). Causality: Supplying an active regenerating system prevents cofactor depletion, ensuring the reaction rate is strictly limited by enzyme kinetics, not substrate starvation.

-

Quenching & Extraction: At specific time intervals (0, 15, 30, 60 minutes), extract 100 µL aliquots and immediately plunge into 300 µL of ice-cold acetonitrile. Causality: The cold organic solvent instantly denatures the CYP enzymes, halting the reaction precisely at the target time point.

-

Self-Validating Quality Control:

-

Positive Control: Run a parallel incubation using Dextromethorphan (a known CYP2D6/3A4 substrate) to definitively validate the enzymatic viability of the HLM batch.

-

Internal Standard: Spike the quenching acetonitrile with deuterated MMMP (MMMP-d3) prior to extraction to mathematically correct for any volumetric losses during centrifugation and LC-MS/MS injection.

-

Protocol B: Photopolymerization Efficacy Testing for Dental Resins

Rationale: This protocol quantifies the Degree of Conversion (DC) of a resin, ensuring the steric hindrance of the photoinitiator translates to effective bulk curing.

-

Resin Formulation: Blend Bis-GMA and TEGDMA in a 70:30 weight ratio. Dissolve 0.5 wt% MMMP into the mixture under amber lighting. Causality: TEGDMA acts as a reactive diluent to lower the extreme viscosity of Bis-GMA, while amber lighting prevents premature Norrish cleavage during formulation.

-

Irradiation: Place a 2 mm thick sample of the resin onto an ATR-FTIR crystal. Irradiate using a 304 nm UV-LED at an intensity of 100 mW/cm² for 20 seconds. Causality: Matching the LED emission spectrum to the 304 nm λmax of MMMP maximizes the quantum yield of radical generation.

-

Degree of Conversion (DC) Analysis: Record the FTIR spectra pre- and post-irradiation. Calculate the DC by comparing the reduction of the aliphatic C=C absorption peak (1638 cm⁻¹) against the stable aromatic C=C reference peak (1608 cm⁻¹). Causality: Using the aromatic ring as an internal reference normalizes the data against any variations in sample thickness or sensor contact pressure.

-

Self-Validating Quality Control:

-

Negative Control: Irradiate a formulated resin sample lacking the MMMP photoinitiator under identical conditions. The DC must remain <2%. This validates that the polymerization is strictly photo-initiated and not an artifact of thermal output from the LED system.

-

References

- "2-Methyl-4'-(methylthio)-2-morpholinopropiophenone | 71868-10-5 | Benchchem", Benchchem,

- "Emerging Photo-Initiating Systems in Coatings from Molecular Engineering Perspectives", MDPI,

- "Water-Soluble Photoinitiators in Biomedical Applic

- "In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphen

- "A fatality involving furanylfentanyl and MMMP, with presumptive identification of three MMMP metabolites in urine - Research @ Flinders", Flinders University,

- "Prodrugs of new psychoactive substances (NPS) - LJMU Research Online", Liverpool John Moores University,

- "(PDF)

Sources

- 1. benchchem.com [benchchem.com]

- 2. mdpi.com [mdpi.com]

- 3. Water-Soluble Photoinitiators in Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchonline.ljmu.ac.uk [researchonline.ljmu.ac.uk]

- 5. researchnow.flinders.edu.au [researchnow.flinders.edu.au]

- 6. In vitro toxicokinetics and metabolic profiling of methoxycathinones and methylthiocathinones using human liver systems and hyphenated mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

Methodological & Application

Application Note: Strategic Synthesis of 2,2-Dimethyl-2'-(methylthio)propiophenone via Friedel-Crafts Acylation

Executive Summary

This application note details the protocol for the synthesis of 2,2-Dimethyl-2'-(methylthio)propiophenone (also known as 2'-thiomethylpivalophenone) via Friedel-Crafts acylation .

The synthesis of this molecule presents a classic regioselectivity challenge. The Friedel-Crafts acylation of thioanisole (methyl phenyl sulfide) with pivaloyl chloride typically favors the para (4') isomer due to the steric bulk of the tert-butyl group and the electronic directing effects of the thiomethyl moiety. However, the ortho (2') isomer is the target of interest for specific pharmaceutical scaffolds.

This guide provides a high-fidelity protocol designed to maximize the isolation of the ortho isomer through controlled reaction conditions and rigorous purification strategies. It moves beyond standard textbook descriptions to address the practical realities of handling sterically congested electrophilic aromatic substitutions (EAS).

Mechanistic Insight & Strategy

The Regioselectivity Challenge

The thiomethyl group (-SMe) is an ortho, para-director. In a standard Friedel-Crafts reaction, the para position is kinetically favored because:

-

Steric Hindrance: The bulky pivaloyl (tert-butylcarbonyl) electrophile encounters significant repulsion from the -SMe group at the ortho position.

-

Electronic Factors: While the sulfur atom can stabilize the transition state via resonance, the steric penalty usually overrides this at the ortho position.

Strategic Approach

To successfully isolate the ortho isomer, we employ a strategy that acknowledges the formation of the para major product but optimizes for the recovery of the ortho minor product.

-

Catalyst Selection: Aluminum Chloride (

) is used as the standard strong Lewis acid to ensure sufficient electrophilicity of the acylium ion.[1] -

Solvent Effects: Dichloromethane (DCM) is chosen for its ability to solubilize the acylium complex while maintaining a polarity that does not excessively suppress the reactivity.

-

Purification: The critical success factor is the separation of the ortho and para isomers. The ortho isomer, capable of subtle intramolecular interactions (S···C=O dipole alignment), often exhibits distinct retention characteristics in chromatography compared to the para isomer.

Reaction Pathway Diagram

Figure 1: Reaction pathway illustrating the competitive formation of ortho and para isomers.

Experimental Protocol

Materials & Reagents

| Reagent | MW ( g/mol ) | Equiv. | Purity | Role |

| Thioanisole | 124.20 | 1.0 | >99% | Substrate |

| Pivaloyl Chloride | 120.58 | 1.2 | 98% | Acylating Agent |

| Aluminum Chloride | 133.34 | 1.5 | Anhydrous | Lewis Acid Catalyst |

| Dichloromethane (DCM) | - | - | Anhydrous | Solvent |

| HCl (1M) | - | - | - | Quenching Agent |

Step-by-Step Methodology

Phase 1: Acylium Ion Generation

-

Setup: Flame-dry a 250 mL three-necked round-bottom flask equipped with a magnetic stir bar, nitrogen inlet, and pressure-equalizing addition funnel.

-

Catalyst Suspension: Add anhydrous

(1.5 equiv) to the flask followed by anhydrous DCM (5 mL/mmol substrate). Cool the suspension to 0°C using an ice bath. -

Acylating Agent Addition: Add Pivaloyl Chloride (1.2 equiv) dropwise to the suspension over 10 minutes.

-

Observation: The mixture should homogenize slightly as the acylium complex forms. Stir for 15 minutes at 0°C.

-

Phase 2: Friedel-Crafts Reaction

-

Substrate Addition: Dissolve Thioanisole (1.0 equiv) in a minimal amount of anhydrous DCM. Add this solution dropwise to the reaction mixture at 0°C over 20 minutes.

-

Critical Control: Maintain temperature < 5°C to minimize polysubstitution and decomposition.

-

-

Reaction: Allow the mixture to warm to room temperature (20-25°C) and stir for 3–6 hours.

-

Monitoring: Monitor by TLC (Hexane/EtOAc 9:1) or GC-MS. Look for the consumption of thioanisole and the appearance of two product spots (Ortho and Para).

-

Phase 3: Workup & Quenching

-

Quench: Cool the mixture back to 0°C. Slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl (approx. 50 mL).

-

Safety: This step is exothermic. Evolution of HCl gas will occur.

-

-

Extraction: Separate the organic layer.[2] Extract the aqueous layer twice with DCM.

-

Washing: Combine organic layers and wash sequentially with:

-

Water

-

Saturated

(to remove acid traces) -

Brine

-

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure to yield the crude yellow oil.

Purification & Analysis (The Critical Step)

The crude mixture will contain predominantly the para-isomer (60-80%) and the target ortho-isomer (10-30%). Separation is achieved via Flash Column Chromatography.[3]

Purification Protocol

-

Stationary Phase: Silica Gel (230-400 mesh).

-

Mobile Phase: Gradient elution using Hexanes : Ethyl Acetate (Start 98:2

90:10). -

Elution Order:

-

Unreacted Thioanisole (High Rf)

-

Ortho-Isomer (Target) (Intermediate Rf) - Note: Ortho isomers often elute before para isomers in non-polar solvents due to "shielding" of the polar carbonyl by the bulky ortho-substituents.

-

Para-Isomer (Lower Rf)

-

Analytical Validation